

# Cost-effectiveness analysis of Tafenoquine versus primaquine for malaria relapse prevention

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Tafenoquine |           |
| Cat. No.:            | B011912     | Get Quote |

# Tafenoquine vs. Primaquine: A Cost-Effectiveness Analysis for Malaria Relapse Prevention

A Comparative Guide for Researchers and Drug Development Professionals

The prevention of Plasmodium vivax malaria relapse presents a significant challenge in global health. For decades, primaquine has been the standard of care, requiring a 14-day course of treatment that often suffers from poor patient adherence. The recent introduction of **tafenoquine**, a single-dose alternative, offers a promising solution to improve treatment completion rates. This guide provides a comprehensive cost-effectiveness analysis of **tafenoquine** versus primaquine, summarizing key experimental data and methodologies to inform researchers, scientists, and drug development professionals.

## **Executive Summary**

Recent studies consistently demonstrate that **tafenoquine**, when coupled with appropriate glucose-6-phosphate dehydrogenase (G6PD) deficiency screening, is a cost-effective intervention for preventing P. vivax relapse compared to primaquine, particularly in settings with low adherence to the 14-day primaquine regimen. The primary driver of **tafenoquine**'s cost-effectiveness is its single-dose regimen, which significantly improves adherence and,



consequently, reduces the number of costly relapses. While the upfront cost of **tafenoquine** and the necessary G6PD testing is higher than that of primaquine, these costs are often offset by the savings from averted medical expenditures associated with treating relapses.

## **Data Presentation: A Quantitative Comparison**

The following tables summarize key quantitative data from various studies comparing **tafenoquine** and primaquine.

Table 1: Efficacy in Preventing Malaria Relapse

| Drug        | Regimen                    | Recurrence-<br>Free Rate at 6<br>Months                                 | Study<br>Population                                | Citation  |
|-------------|----------------------------|-------------------------------------------------------------------------|----------------------------------------------------|-----------|
| Tafenoquine | Single 300 mg<br>dose      | 67.0% (95% CI,<br>61.0 to 72.3)                                         | Peru, Brazil,<br>Colombia,<br>Vietnam,<br>Thailand | [1][2][3] |
| Primaquine  | 15 mg daily for<br>14 days | 72.8% (95% CI,<br>65.6 to 78.8)                                         | Peru, Brazil,<br>Colombia,<br>Vietnam,<br>Thailand | [1][2][3] |
| Tafenoquine | Single 300 mg<br>dose      | N/A (prevented<br>77.78% of<br>relapses over a<br>decade in a<br>model) | South Korea<br>(model)                             | [4][5]    |
| Primaquine  | 14-day treatment           | N/A (relapse<br>probability of<br>0.04 in a model)                      | South Korea<br>(model)                             | [4][5]    |

Table 2: Cost Comparison



| Cost<br>Component                                     | Tafenoquine<br>Arm | Primaquine<br>Arm         | Country     | Citation |
|-------------------------------------------------------|--------------------|---------------------------|-------------|----------|
| Drug Treatment                                        | \$57.37            | \$3.71 (14-day<br>course) | South Korea | [4][5]   |
| G6PD Rapid<br>Diagnostic<br>Testing                   | \$7.76             | Not always required       | South Korea | [4][5]   |
| Total Initial Cost<br>(Drug + G6PD<br>Test)           | \$65.13            | \$3.71                    | South Korea | [4][5]   |
| Average Medical<br>Expenditure per<br>Malaria Episode | \$1444.79          | \$1444.79                 | South Korea | [4][5]   |
| Gold Standard G6PDd testing with Primaquine           | \$46               | Brazil                    | [6]         |          |
| RDT with Tafenoquine                                  | \$110              | Brazil                    | [6]         |          |

Table 3: Cost-Effectiveness Outcomes



| Metric                                       | Value                                     | Scenario                                                         | Country     | Citation |
|----------------------------------------------|-------------------------------------------|------------------------------------------------------------------|-------------|----------|
| Incremental<br>Benefit-Cost<br>Ratio (IBCR)  | 0 to 3.21                                 | As tafenoquine relapse probability decreases from 0.04 to 0.01   | South Korea | [4][5]   |
| Incremental Cost- Effectiveness Ratio (ICER) | \$154 to \$1,836<br>per DALY<br>averted   | Varies with primaquine adherence assumptions                     | Brazil      | [7]      |
| Net Monetary<br>Benefit                      | Positive<br>(20,713.84 ±<br>7,167.46 RSD) | Base case<br>analysis                                            | Serbia      | [8][9]   |
| ICER                                         | \$2894 per DALY<br>averted                | Compared to current practice (primaquine without G6PD screening) | Brazil      | [10]     |
| ICER                                         | \$1776 per<br>hospitalization<br>averted  | RDT- Tafenoquine vs. Gold Standard G6PD- Primaquine              | Brazil      | [6]      |
| ICER                                         | \$14141 per<br>relapse<br>prevented       | RDT- Tafenoquine vs. Gold Standard G6PD- Primaquine              | Brazil      | [6]      |

## **Experimental Protocols**

The cost-effectiveness analyses cited in this guide predominantly utilize mathematical modeling to simulate the long-term health and economic outcomes of different treatment strategies. The



primary methodologies employed are:

- Decision Tree Models: These models map out the possible pathways a patient might take, from initial diagnosis and treatment to potential outcomes like relapse or cure. Each branch of the tree is assigned a probability and a cost, allowing for the calculation of the expected cost and health outcome for each strategy. For instance, a study in Brazil used a decision tree model to compare tafenoquine with G6PD screening against primaquine with and without screening over a 12-month period.[10]
- Markov Models: These models are used to simulate the progression of a cohort of patients through different health states over time (e.g., healthy, infected, relapsed, deceased). The model is run in cycles (e.g., 1-month cycles over a 10-year time horizon), with transition probabilities determining the movement of patients between states. A Serbian study employed a five-state, 1-month cycle Markov model to compare the cost-utility of tafenoquine and primaquine.[8][9]
- Dynamic Transmission Models: These models are more complex and simulate the
  transmission of malaria within a population over time. They can account for factors like herd
  immunity and the impact of treatment on reducing the overall transmission of the disease. A
  Korean study expanded a dynamic transmission model to predict the incidence of P. vivax
  malaria over a decade under different treatment scenarios.[4][5][11]

Key Parameters in the Models: The models are parameterized using data from a variety of sources, including:

- Clinical trials: for efficacy and safety data (e.g., relapse rates, adverse event probabilities).[1]
   [2][3]
- Epidemiological studies: for data on disease incidence, prevalence, and G6PD deficiency rates.
- Healthcare databases: for cost data (e.g., drug costs, hospitalization costs).[4][5]
- Literature reviews: for adherence rates and other parameters.[12]

## **Visualizing the Pathways and Processes**



To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.



Click to download full resolution via product page

Caption: Factors influencing the cost-effectiveness of malaria relapse prevention strategies.





Click to download full resolution via product page



Caption: A typical experimental workflow for a cost-effectiveness analysis of **tafenoquine** vs. primaquine.





Click to download full resolution via product page

Caption: A simplified clinical decision-making pathway for prescribing **tafenoquine** or primaguine.

## Conclusion

The evidence strongly suggests that single-dose **tafenoquine**, when accompanied by G6PD screening, is a cost-effective strategy for the radical cure of P. vivax malaria, particularly in populations where adherence to a 14-day primaquine regimen is challenging. The improved adherence with **tafenoquine** leads to a reduction in malaria relapses, which in turn decreases the overall healthcare costs associated with managing the disease. For researchers and drug development professionals, these findings underscore the importance of considering patient adherence and the economic landscape in the development and implementation of new antimalarial therapies. Future research should continue to evaluate the long-term cost-effectiveness of **tafenoquine** in diverse epidemiological settings and explore strategies to optimize the delivery of G6PD testing in resource-limited areas.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. MORU Tropical Health Network [tropmedres.ac]
- 3. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cost-benefit-analysis-of-tafenoquine-for-radical-cure-of-plasmodium-vivax-malaria-in-korea
   Ask this paper | Bohrium [bohrium.com]
- 5. Cost-Benefit Analysis of Tafenoquine for Radical Cure of Plasmodium vivax Malaria in Korea PMC [pmc.ncbi.nlm.nih.gov]



- 6. ISPOR COST-EFFECTIVENESS ANALYSIS OF TAFENOQUINE WITH A RAPID DIAGNOSTIC TEST FOR G6PD DEFICIENCY IN PATIENTS WITH PLASMODIUM VIVAX INFECTIONS IN BRAZIL [ispor.org]
- 7. Tafenoquine following G6PD screening versus primaquine for the treatment of vivax malaria in Brazil: A cost-effectiveness analysis using a transmission model | PLOS Medicine [journals.plos.org]
- 8. Cost-utility of tafenoquine vs. primaquine for the radical cure (prevention of relapse) of Plasmodium vivax malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cost-utility of tafenoquine vs. primaquine for the radical cure (prevention of relapse) of malaria | PVIVAX [vivaxmalaria.org]
- 10. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Tafenoquine following G6PD screening versus primaquine for the treatment of vivax malaria in Brazil: A cost-effectiveness analysis using a transmission model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cost-effectiveness analysis of Tafenoquine versus primaquine for malaria relapse prevention]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011912#cost-effectiveness-analysis-of-tafenoquine-versus-primaquine-for-malaria-relapse-prevention]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com